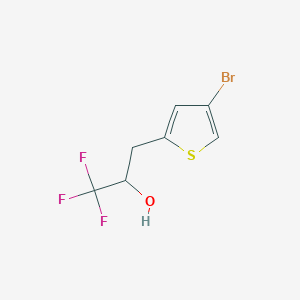
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a brominated thiophene ring attached to a trifluoropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a brominated thiophene derivative with a trifluoropropanol precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as 1,4-dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(4-Thiophen-2-yl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated thiophene ring and trifluoropropanol moiety may interact with enzymes or receptors, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(4-Bromothiophen-2-yl)methanol
- 3-(4-Bromothiophen-2-yl)propan-2-ol
- 3-(4-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a brominated thiophene ring and a trifluoropropanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H6BrF3OS |
|---|---|
分子量 |
275.09 g/mol |
IUPAC名 |
3-(4-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H6BrF3OS/c8-4-1-5(13-3-4)2-6(12)7(9,10)11/h1,3,6,12H,2H2 |
InChIキー |
BBAYKIUDEMNQGY-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


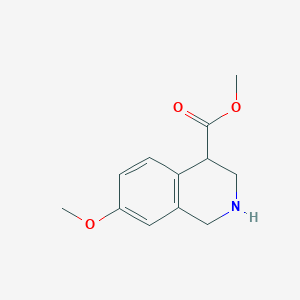
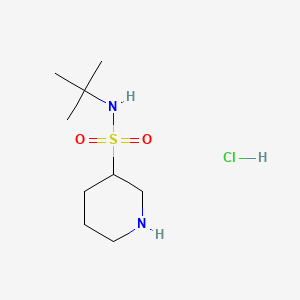
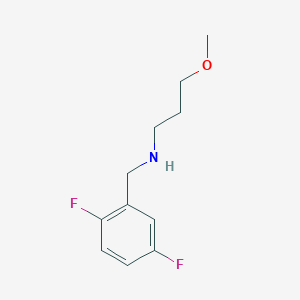
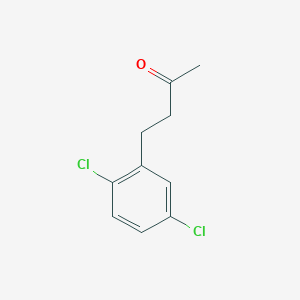
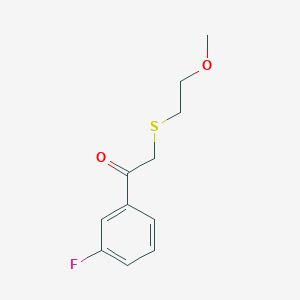
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
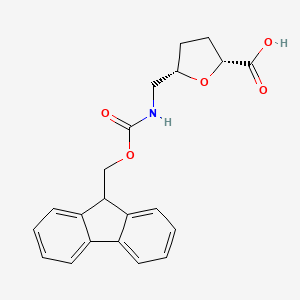
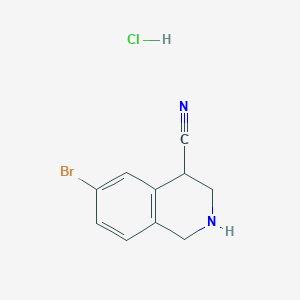
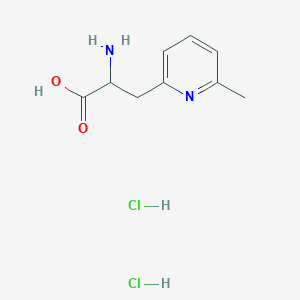
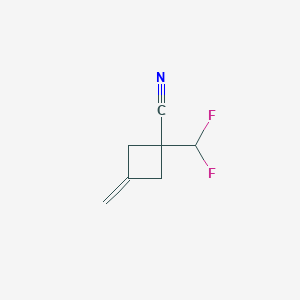
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
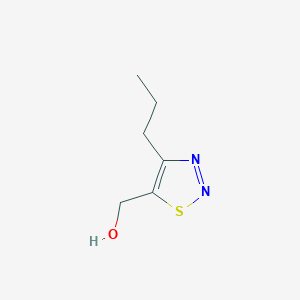
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
